molecular formula C18H15NO3S B2668259 3-methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione CAS No. 1164529-72-9

3-methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione

Cat. No.: B2668259
CAS No.: 1164529-72-9
M. Wt: 325.38
InChI Key: CKTKVWULWOADMZ-WJDWOHSUSA-N
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Description

3-methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione is a compound belonging to the thiazolidinedione class of drugs. Thiazolidinediones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This compound is characterized by its unique structure, which includes a thiazolane ring fused with a phenyl group and a methylidene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione typically involves the condensation of 2-(4-methylphenoxy)benzaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolane ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazolane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted phenyl and thiazolane compounds .

Scientific Research Applications

3-methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its antitumor properties and potential use in cancer therapy.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation, or interact with DNA to exert antitumor effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Other compounds in this class include pioglitazone and rosiglitazone, which are used as antidiabetic agents.

    Phenylthiazoles: Compounds with similar structures but different substituents on the phenyl and thiazole rings.

Uniqueness

3-methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazolane ring with a phenyl group and a methylidene bridge sets it apart from other thiazolidinediones and phenylthiazoles .

Properties

IUPAC Name

(5Z)-3-methyl-5-[[2-(4-methylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-12-7-9-14(10-8-12)22-15-6-4-3-5-13(15)11-16-17(20)19(2)18(21)23-16/h3-11H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTKVWULWOADMZ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2C=C3C(=O)N(C(=O)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2/C=C\3/C(=O)N(C(=O)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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